molecular formula C9H8BrFO3 B2914964 4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester CAS No. 1427423-36-6

4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester

Cat. No.: B2914964
CAS No.: 1427423-36-6
M. Wt: 263.062
InChI Key: FYPUAXRUPIAFCZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester is an organic compound with the molecular formula C9H8BrFO3 and a molecular weight of 263.06 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of bromine, fluorine, and methoxy groups attached to the benzene ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Scientific Research Applications

4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for “4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester” is not available in the sources I found, it’s generally advisable to avoid breathing in dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment when handling similar chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester typically involves the esterification of 4-Bromo-3-fluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as organometallic compounds or halogenating agents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Organometallic reagents (e.g., Grignard reagents), halogenating agents (e.g., N-bromosuccinimide).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

    Substitution: Various substituted benzoic acid methyl esters.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine or fluorine atoms are replaced by other functional groups, altering the compound’s chemical properties. In oxidation and reduction reactions, the methoxy and ester groups are transformed, leading to changes in the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester can be compared with other similar compounds, such as:

    4-Bromo-3-fluoro-2-methoxybenzoic acid: Lacks the ester group, making it less reactive in certain esterification reactions.

    4-Bromo-3-fluoro-2-methoxybenzaldehyde: Contains an aldehyde group instead of an ester, leading to different reactivity in oxidation and reduction reactions.

    4-Bromo-3-fluoro-2-methoxybenzyl alcohol: Contains an alcohol group, making it more suitable for certain reduction reactions.

The uniqueness of this compound lies in its combination of bromine, fluorine, methoxy, and ester groups, which provide a wide range of reactivity and applications in various fields of research.

Properties

IUPAC Name

methyl 4-bromo-3-fluoro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPUAXRUPIAFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427423-36-6
Record name 4-bromo-3-fluoro-2-methoxybenzoic acid methyl ester
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